molecular formula C19H16FN5O B4508034 2-(6-fluoro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

2-(6-fluoro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

Cat. No.: B4508034
M. Wt: 349.4 g/mol
InChI Key: QWSSEIJSKNLMON-UHFFFAOYSA-N
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Description

2-(6-fluoro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is a synthetic organic compound that features a unique combination of indole and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the triazole moiety through a series of coupling reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(6-fluoro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

2-(6-fluoro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: It has potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(6-fluoro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
  • 2-(6-fluoro-1H-indol-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
  • 2-(6-fluoro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]ethanamide

Uniqueness

The uniqueness of 2-(6-fluoro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 2-(6-fluoro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is a synthetic derivative featuring both an indole and a triazole moiety. This combination suggests potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, including its mechanisms of action, cytotoxicity, and structure-activity relationships (SAR).

PropertyValue
Molecular Formula C18H16FN3O2
Molecular Weight 325.3 g/mol
IUPAC Name N-(3-acetamidophenyl)-2-(6-fluoroindol-1-yl)acetamide
Canonical SMILES CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)F

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The introduction of the fluorine atom enhances the compound's binding affinity and metabolic stability, which is crucial for its therapeutic efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives. For instance, a study involving similar indole-triazole compounds demonstrated significant cytotoxicity against the Hep-G2 liver cancer cell line. The MTT assay revealed that certain derivatives exhibited cell viability as low as 10.99 ± 0.59% at a concentration of 100 µg/mL, comparable to standard chemotherapeutics like doxorubicin .

Case Study: Indole-Triazole Derivatives

A series of indole-triazole compounds were synthesized and evaluated for their anticancer properties. The structure-activity relationship indicated that modifications on the triazole ring significantly influenced cytotoxicity. For example:

  • Compound 8b : Containing a 3,4-dichlorophenyl group, displayed the most potent anti-Hep-G2 activity.
  • Compound 8a : Showed moderate efficacy with a cell viability of approximately 11.72 ± 0.53% .

Structure-Activity Relationship (SAR)

The SAR analysis emphasizes the importance of functional groups in determining biological activity:

  • Indole Moiety : Essential for anticancer activity due to its ability to interact with biological macromolecules.
  • Triazole Ring : Contributes to enhanced binding properties and may provide additional interaction sites for target proteins.

The presence of electron-withdrawing groups, such as fluorine or chlorine, has been correlated with increased potency against cancer cell lines.

In Vitro Studies

In vitro studies using the MTT assay have been pivotal in assessing the cytotoxic effects of this compound on various cancer cell lines:

  • Cells were treated with different concentrations of the compound.
  • The resulting cell viability was measured to determine the IC50 values.

For instance, compounds derived from similar scaffolds demonstrated IC50 values less than that of doxorubicin in several assays, indicating promising therapeutic potential .

Properties

IUPAC Name

2-(6-fluoroindol-1-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O/c20-16-4-3-15-7-8-24(18(15)9-16)11-19(26)23-17-5-1-14(2-6-17)10-25-13-21-12-22-25/h1-9,12-13H,10-11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSSEIJSKNLMON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2CC(=O)NC3=CC=C(C=C3)CN4C=NC=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(6-fluoro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
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2-(6-fluoro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
Reactant of Route 3
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2-(6-fluoro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
Reactant of Route 4
2-(6-fluoro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
Reactant of Route 5
2-(6-fluoro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
Reactant of Route 6
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2-(6-fluoro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.